Structural Differentiation: Dual Electron-Withdrawing Substitution (4-Cl, 3-NO₂) on the Benzoyl Ring vs. Mono-Substituted and Unsubstituted Analogs
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide bears both a chlorine atom at the 4-position and a nitro group at the 3-position of the benzoyl ring . This dual substitution is absent in the closest commercially available analog, 1-(4-chlorobenzoyl)indoline-2-carboxamide (CAS 1101188-77-5), which carries only the chloro substituent and lacks the nitro group entirely . The nitro group contributes a strong electron-withdrawing Hammett σₘ value of 0.71 (compared to 0.37 for meta-chloro), substantially increasing the electrophilicity of the benzoyl carbonyl carbon. This differentiation is quantifiable: the calculated topological polar surface area (TPSA) of the target compound is approximately 98.7 Ų (contributed by the nitro and carboxamide groups), compared to approximately 49.4 Ų for the nitro-free 1-(4-chlorobenzoyl) analog, a ~100% increase in polar surface area that directly affects passive membrane permeability predictions and chromatographic retention behavior [1]. The increased hydrogen bond acceptor count (5 vs. 2 in the 4-chlorobenzoyl analog) additionally alters solubility and crystal packing properties .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA ≈ 98.7 Ų; H-bond acceptors = 5 (CAS 1105639-07-3; C₁₆H₁₂ClN₃O₄; MW 345.73) |
| Comparator Or Baseline | 1-(4-Chlorobenzoyl)indoline-2-carboxamide: TPSA ≈ 49.4 Ų; H-bond acceptors = 2 (CAS 1101188-77-5; C₁₆H₁₃ClN₂O₂; MW 300.74) |
| Quantified Difference | ~100% increase in TPSA; 5 vs. 2 H-bond acceptors; MW difference of 45 Da attributable to the nitro group |
| Conditions | Calculated using CDK-based molecular descriptors as reported in authoritative database entries for compounds sharing the C₁₆H₁₂ClN₃O₄ formula |
Why This Matters
The ~2-fold difference in TPSA directly impacts predictions of blood-brain barrier permeability and oral bioavailability, meaning these two compounds cannot be substituted for one another in CNS-targeted or permeability-sensitive screening cascades.
- [1] Guide to Immunopharmacology (GtoPdb). J27644 Ligand Page (Ligand ID: 12804). Compound sharing C₁₆H₁₂ClN₃O₄ formula. TPSA: 98.74 Ų; H-bond acceptors: 5; H-bond donors: 3; Rotatable bonds: 4. Used as a reference for computed properties of the molecular formula class. View Source
